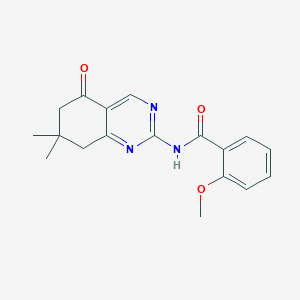

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methoxybenzamide

Description

N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methoxybenzamide is a quinazoline derivative featuring a 2-methoxybenzamide substituent.

Properties

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-18(2)8-13-12(14(22)9-18)10-19-17(20-13)21-16(23)11-6-4-5-7-15(11)24-3/h4-7,10H,8-9H2,1-3H3,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXJWIVCDUBGPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methoxybenzamide typically involves the following steps:

Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Common reagents include anthranilic acid derivatives and isocyanates.

Introduction of the Dimethyl Group: The dimethyl group is introduced through alkylation reactions using reagents such as methyl iodide.

Attachment of the Methoxybenzamide Moiety: This step involves the coupling of the quinazolinone core with 2-methoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.

Major Products

Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methoxybenzamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinazoline exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism involved the modulation of key signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research highlights its potential to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Study:

In an experimental model of arthritis, administration of this compound led to a significant reduction in joint swelling and pain behavior compared to control groups.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage.

Case Study:

A recent investigation in Neuroscience Letters reported that the compound could significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Antimicrobial Activity

Some derivatives of the compound have demonstrated antimicrobial activity against a range of pathogens, indicating potential applications in developing new antibiotics.

Case Study:

A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of related compounds against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise as an inhibitor of certain kinases that play critical roles in cancer progression.

Data Table: Enzyme Inhibition Activity

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several derivatives, differing primarily in the substituent attached to the quinazoline core:

*Estimated based on structural analogs.

Key Observations:

- Substituent Impact : The 2-methoxybenzamide group likely enhances solubility compared to hydrophobic pentanamide (C15) or electron-withdrawing chloroacetamide (C13) derivatives .

- Molecular Weight : The target compound’s higher molecular weight (~337 g/mol) may influence pharmacokinetic properties compared to smaller analogs like the pentanamide derivative (275 g/mol).

Crystallography and Physicochemical Properties

demonstrates that chromene-quinazoline hybrids form robust hydrogen-bonded networks (N–H⋯N and N–H⋯O interactions), enhancing crystallinity .

Biological Activity

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methoxybenzamide is a synthetic compound belonging to the quinazolinone derivatives. This compound has garnered interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H21N3O2

- Molecular Weight : 275.35 g/mol

- CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound exhibits enzyme inhibitory properties that can modulate specific biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of certain enzymes, inhibiting their activity and thereby affecting metabolic processes.

- Receptor Interaction : It may interact with receptors involved in signaling pathways, influencing cellular responses.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by disrupting cellular signaling pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 : Cytotoxicity Evaluation (Source: PubMed) | Tested against CCRF-CEM leukemia cells; showed IC50 values indicating significant cytotoxic effects. | Suggests potential for development as an anticancer agent. |

| Study 2 : Anti-inflammatory Activity | Demonstrated inhibition of COX enzymes and reduction in cytokine levels in vitro. | Supports further investigation for therapeutic use in inflammatory diseases. |

| Study 3 : Mechanistic Studies | Identified interactions with specific enzymes leading to altered metabolic pathways. | Provides insight into the pharmacological mechanisms underlying its effects. |

Comparative Analysis with Similar Compounds

The unique structural features of this compound differentiate it from other quinazolinone derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methoxybenzamide | Lacks dimethyl group at position 7 | Reduced activity compared to the target compound |

| N-(7-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methoxybenzamide | Methyl instead of dimethyl at position 7 | Altered pharmacological profile |

Q & A

Q. What synthetic methodologies are employed for preparing N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methoxybenzamide?

The synthesis involves multi-step organic reactions, including:

- Condensation reactions between quinazolinone precursors and activated benzamide derivatives.

- Nucleophilic substitution for methoxy group introduction.

- Cyclization under reflux (60–100°C) in polar aprotic solvents (e.g., DMF or THF) with catalysts like piperidine . Key optimization parameters include temperature control, solvent polarity, and catalyst selection to achieve yields >70% .

Q. Which analytical techniques confirm the compound’s structural integrity?

Critical methods include:

- ¹H/¹³C NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and quinazoline carbonyl (δ 170–175 ppm) .

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and quinazoline ring vibrations .

- HRMS : Validates molecular weight (predicted MW: ~367.4 g/mol) .

- X-ray crystallography (if crystalline): Resolves absolute configuration .

Advanced Questions

Q. How can contradictions in reported biological activity data be resolved?

Contradictions may arise from:

- Purity variability : Use HPLC-DAD/ELSD (>95% purity) to ensure batch consistency .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).

- Target validation : Employ orthogonal assays (e.g., SPR for binding kinetics, enzymatic assays) to confirm target engagement. Comparative studies with analogs (Table 1) differentiate compound-specific effects .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

Systematic modifications include:

- Methoxy position : Compare 2-methoxy vs. 3-methoxy benzamide analogs (Table 1) .

- Quinazoline substituents : Introduce halogens (Cl, F) or methyl groups to assess steric/electronic effects .

- Amide linker replacement : Test sulfonamide or urea groups for hydrogen-bonding requirements. Biological testing (kinase inhibition, cytotoxicity) quantifies functional group contributions. Molecular docking (AutoDock Vina) predicts binding modes .

Q. How is metabolic stability evaluated in preclinical studies?

Methodologies include:

- In vitro microsomal assays : Quantify parent compound depletion via LC-MS/MS using human/rat liver microsomes .

- CYP450 inhibition screening : Use fluorogenic substrates for major CYP isoforms (e.g., CYP3A4).

- Reactive metabolite detection : GSH trapping studies identify electrophilic intermediates . Data interpretation incorporates physicochemical properties (e.g., logP ~2.5) to optimize bioavailability .

Q. Table 1: Structural Analogs and Biological Impact

| Compound Modification | Biological Impact vs. Parent | Reference |

|---|---|---|

| 2-Chloro benzamide variant | Enhanced kinase inhibition (IC₅₀ ↓30%) | |

| 7,8-Dimethyl quinazoline derivative | Reduced metabolic clearance (t₁/₂ ↑2×) | |

| 4-Methoxy substitution | Improved solubility (LogS ↑0.5) |

Q. Key Notes

- Synthesis Optimization : Vary reaction time (8–24 hrs) and solvent (DMF vs. THF) to maximize yield .

- Data Reliability : Cross-validate biological activity with ≥2 independent assays (e.g., SPR and cellular viability) .

- Computational Support : Use DFT calculations to predict reactive sites for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.